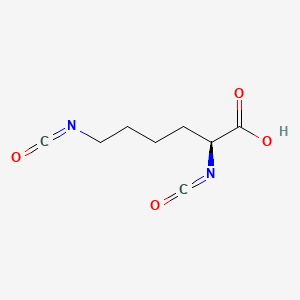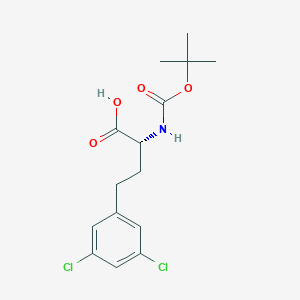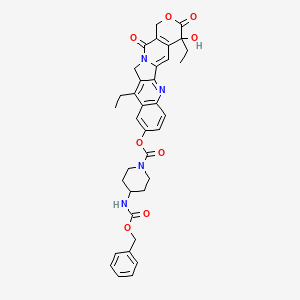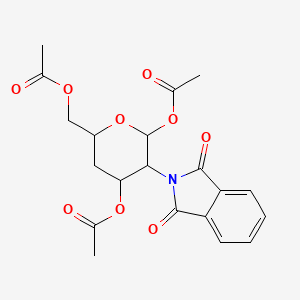
(2R,4S)-azetidine-2,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-(+)-Azetidine-2,4-dicarboxylic acid is a chiral, non-proteinogenic amino acid that has garnered significant interest in the field of medicinal chemistry. This compound is known for its ability to selectively target metabotropic glutamate receptors (mGlu receptors), making it a valuable tool for studying these receptor subtypes . The molecular formula of (2R,4R)-(+)-Azetidine-2,4-dicarboxylic acid is C5H7NO4, and it has a molecular weight of 145.11 g/mol .
Preparation Methods
The synthesis of (2R,4R)-(+)-Azetidine-2,4-dicarboxylic acid involves several steps, typically starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases to facilitate the cyclization and subsequent functionalization steps .
Industrial production methods for (2R,4R)-(+)-Azetidine-2,4-dicarboxylic acid are less commonly reported, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
(2R,4R)-(+)-Azetidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other functional groups.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(2R,4R)-(+)-Azetidine-2,4-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is employed in studies of mGlu receptors, which are involved in various neurological processes.
Medicine: Research into potential therapeutic applications includes its use as a lead compound for developing drugs targeting mGlu receptors.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (2R,4R)-(+)-Azetidine-2,4-dicarboxylic acid primarily involves its interaction with metabotropic glutamate receptors. By binding to these receptors, the compound can modulate their activity, influencing various signaling pathways within the cell. This modulation can affect neurotransmitter release, synaptic plasticity, and other cellular processes .
Comparison with Similar Compounds
(2R,4R)-(+)-Azetidine-2,4-dicarboxylic acid can be compared to other similar compounds, such as:
(2R,4R)-4-Methylpiperidine-2-carboxylic acid: Another chiral amino acid with different functional groups and biological activities.
(2R,4R)-3-(3-Mercapto-Propionyl)Thiazolidine-4-Carboxylic Acid: A compound with potential antihypertensive properties.
(2R,4R)-2-Alkyl-3-(2-Mercaptobenzoyl)Thiazolidine-4-Carboxylic Acid: Known for its inhibitory action on angiotensin-converting enzyme.
The uniqueness of (2R,4R)-(+)-Azetidine-2,4-dicarboxylic acid lies in its specific targeting of mGlu receptors, which distinguishes it from other similar compounds with different biological targets and activities.
Properties
IUPAC Name |
azetidine-2,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVIGOFRIJJUAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
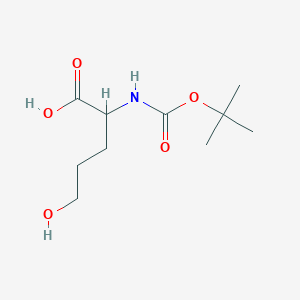

![6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12283685.png)


![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-one](/img/structure/B12283706.png)

![6-(Bromomethyl)-2-oxaspiro[3.3]heptane](/img/structure/B12283721.png)
